LUF5831
Description
Properties
CAS No. |
333963-57-8 |
|---|---|
Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.35 |
IUPAC Name |
2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |
InChI Key |
GYIHPWFWFRELQC-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C2=CC=C(O)C=C2)C(C#N)=C(SCCO)N=C1N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LUF5831; LUF 5831; LUF-5831. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Luf5831
The synthesis of pyridine-3,5-dicarbonitrile (B74902) derivatives, including those structurally related to LUF5831, often involves multicomponent reaction strategies. Two primary approaches are commonly employed: the cyclocondensation of malononitrile (B47326) molecules with aromatic aldehydes and thiols (referred to as pseudo-4CR) and the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR). rsc.orgmdpi.com These one-pot protocols offer a straightforward route to construct the core 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold. rsc.org
A representative synthetic approach for related derivatives involves the alkylation of a 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile scaffold. For instance, the synthesis of N-(3-bromopropyl)-4-(methylsulfonyl)benzamide (a precursor to LUF7747, a related compound) involves the reaction of 4-(methylsulfonyl)benzoic acid with 3-bromopropylamine (B98683) hydrobromide using coupling agents like EDC·HCl in anhydrous DMF. researchgate.netuniversiteitleiden.nlchemrxiv.org This intermediate is then reacted with a mercaptopyridine core in the presence of a base like NaHCO₃ in anhydrous DMF to yield the final product. researchgate.netuniversiteitleiden.nlchemrxiv.org
While the specific detailed synthesis of this compound is not extensively described in the provided sources, its classification within the pyridine-3,5-dicarbonitrile family suggests that similar multicomponent cyclocondensation or scaffold alkylation strategies are likely employed for its synthesis. Chemical derivatization of this core structure typically involves modifications at various positions of the pyridine (B92270) ring or on appended functional groups to explore structure-activity relationships and modulate pharmacological properties.
Purification and Characterization Techniques in Synthetic Organic Chemistry
Following synthesis, purification of LUF5831 and related pyridine-3,5-dicarbonitrile (B74902) compounds is crucial to isolate the target compound from reaction byproducts and impurities. Common techniques utilized in synthetic organic chemistry for this class of compounds include:
Column Chromatography: This is a widely used method for purifying organic compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (solvent system). Various solvent mixtures, such as ethyl acetate (B1210297) and petroleum ether, are employed as eluents to achieve separation. researchgate.netuniversiteitleiden.nlchemrxiv.orguniversiteitleiden.nl
Extraction: Liquid-liquid extraction is frequently used to isolate the crude product from the reaction mixture by partitioning it between immiscible solvents. For example, ethyl acetate is commonly used to extract the desired compound from aqueous phases after the reaction is quenched or worked up. researchgate.netuniversiteitleiden.nlchemrxiv.org Washing with acidic or basic solutions can also be employed to remove impurities. researchgate.net
Recrystallization: This technique involves dissolving the crude solid product in a hot solvent or solvent mixture in which it is soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. Recrystallization is often used as a final purification step to obtain solid compounds with high purity. universiteitleiden.nl
High-Performance Liquid Chromatography (HPLC): While often used for analytical purposes, preparative HPLC can also be employed for the purification of synthetic compounds, particularly for achieving high purity or separating closely related analogs. universiteitleiden.nluniversiteitleiden.nl
Characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. Standard spectroscopic and analytical techniques applied in synthetic organic chemistry include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structure and bonding of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals, the number and types of atoms and their connectivity within the this compound molecule can be determined. researchgate.netuniversiteitleiden.nl
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can help confirm its elemental composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar molecules like this compound, often yielding protonated molecular ions ([M+H]⁺). researchgate.netuniversiteitleiden.nl
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is routinely used to assess the purity of the synthesized compound. By comparing the retention time and peak area of the product to standards or known impurities, the purity can be quantified. HPLC is often coupled with UV detection or mass spectrometry for analysis. researchgate.netuniversiteitleiden.nl
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and check the purity of fractions collected during chromatography. universiteitleiden.nluniversiteitleiden.nl
These purification and characterization techniques, when applied in combination, provide comprehensive data to confirm the successful synthesis and purity of this compound.
Molecular and Cellular Pharmacology of Luf5831
Adenosine (B11128) Receptor Subtype Selectivity Profiling
Studies have assessed the binding affinity and selectivity of LUF5831 across the four main human adenosine receptor subtypes: A1, A2A, A2B, and A3. nih.govuniversiteitleiden.nl
A1 Adenosine Receptor Affinity and Binding Characteristics
This compound demonstrates affinity for the human adenosine A1 receptor. nih.govmedchemexpress.com Its binding characteristics have been explored through radioligand binding assays. nih.govuniversiteitleiden.nl
Radioligand Competition Binding Assays
Radioligand competition binding assays have been employed to determine the affinity of this compound for the adenosine A1 receptor. These experiments typically involve the displacement of a known radiolabeled ligand from the receptor by increasing concentrations of this compound. nih.govnih.gov Studies using [³H]DPCPX, a selective inverse agonist for the A1 receptor, have shown that this compound can displace this radioligand from wild-type human adenosine A1 receptors expressed in CHO cells. nih.govuniversiteitleiden.nl The analysis of these displacement curves provides information about the binding affinity of this compound. nih.govuniversiteitleiden.nl The presence of allosteric modulators can influence the affinity of this compound in these assays. nih.govnih.gov For instance, PD81,723 has been shown to decrease the affinity of this compound for the A1 receptor. nih.govnih.gov
Saturation Binding Analyses
Saturation binding analyses are used to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of a radioligand for the receptor. While saturation binding experiments with agonist radioligands like [³H]CCPA did not produce measurable specific binding at mutant A1 receptors, studies using the antagonist radioligand [³H]DPCPX have been successful in characterizing A1 receptor binding sites. nih.gov Although the provided text primarily details saturation binding with [³H]DPCPX to characterize the receptor itself or the effect of allosteric modulators on the radioligand's binding, it sets the context for how saturation binding analysis is applied in these studies. nih.govnih.gov For this compound specifically, two-state binding was not observed under any of the tested conditions in competition assays, suggesting a simpler binding interaction compared to some other ligands like CPA. nih.govuniversiteitleiden.nl
Assessment of Binding to Other Adenosine Receptor Subtypes (A2A, A2B, A3)
Beyond the A1 receptor, the affinity and potency of this compound have also been assessed at the other human adenosine receptor subtypes: A2A, A2B, and A3. nih.govuniversiteitleiden.nl Radioligand displacement assays have been performed at human adenosine A2A receptors using specific radioligands like [³H]ZM241385. nih.gov For A3 receptors, displacement of [¹²⁵I]AB-MECA binding has been used. nih.govnih.gov At the A2B receptor, functional assays such as the stimulation of adenylate cyclase in cells expressing the receptor have been employed to determine potency (EC50 values) rather than direct binding affinity (Ki). nih.govuniversiteitleiden.nl These studies have shown that this compound exhibits higher selectivity towards the adenosine A1 receptor compared to the other subtypes, with the exception of the A2B receptor. nih.govuniversiteitleiden.nl
Ligand-Receptor Interaction Dynamics
The interaction dynamics of this compound with the adenosine A1 receptor have been investigated through equilibrium binding analyses and the determination of affinity constants. nih.gov
Equilibrium Binding Analyses and Affinity Determination (Ki values)
Equilibrium binding analyses are crucial for determining the affinity of a ligand for its receptor, typically expressed as a Ki value. nih.govnih.gov The Ki value represents the inhibition constant and is a measure of the concentration of a ligand required to inhibit the binding of a radioligand by 50%. nih.gov For this compound, the Ki value for the wild-type human adenosine A1 receptor has been determined through one-site competition analysis of binding data. nih.govuniversiteitleiden.nl
This compound has been reported to have a Ki value of 18 nM for the human adenosine A1 receptor. nih.govuniversiteitleiden.nlmedchemexpress.com This indicates a relatively high affinity for this subtype. In comparison to the reference full agonist N6-cyclopentyladenosine (CPA), which exhibits a higher affinity (KH value of 2.2 nM), this compound shows a lower affinity for the A1 receptor. nih.govuniversiteitleiden.nl The affinity values are derived from competitive binding experiments where increasing concentrations of this compound compete with a radioligand for binding sites on the receptor. nih.govuniversiteitleiden.nl
The affinity of this compound for a mutant human adenosine A1 receptor (T277A), which has a low affinity for agonists like CPA, has also been assessed. nih.govnih.gov this compound showed an affinity for this mutant receptor with a Ki value of 122 ± 22 nM. nih.govnih.govuniversiteitleiden.nl This contrasts with CPA, which showed negligible affinity for the T277A mutant receptor. nih.govnih.gov
The following table summarizes key affinity data for this compound at adenosine receptors:
| Receptor Subtype | Binding/Functional Assay | Affinity/Potency Measure | Value (nM) | Reference |
| Human A1 (wt) | Radioligand Binding | Ki | 18 | nih.govuniversiteitleiden.nlmedchemexpress.com |
| Human A1 (T277A mutant) | Radioligand Binding | Ki | 122 ± 22 | nih.govnih.govuniversiteitleiden.nl |
| Human A2A | Radioligand Binding | Affinity (>1 µM) | >1000 | nih.govuniversiteitleiden.nl |
| Human A2B | Functional Assay | Potency (EC50) | 102 ± 14 | universiteitleiden.nl |
| Human A3 | Radioligand Binding | Affinity (>1 µM) | >1000 | nih.govuniversiteitleiden.nl |
Note: Affinity values for A2A and A3 are indicated as >1 µM based on % displacement data suggesting low affinity. nih.govuniversiteitleiden.nl The value for A2B is an EC50 from a functional assay, representing potency.
The equilibrium binding association constants (KA) can be calculated from the affinity values. nih.gov Temperature-dependent binding assays have also been conducted to understand the thermodynamics of this compound binding to the A1 receptor, revealing that the binding is entropy-driven. nih.govnih.govuniversiteitleiden.nl
Kinetic Binding Studies (Association and Dissociation Rates)
While the provided search results primarily detail kinetic studies for other compounds like LUF5834 and [³H]DPCPX, and mention association and dissociation experiments for this compound in the context of allosteric modulation, explicit quantitative data on the association (kon) and dissociation (koff) rates specifically for this compound binding to the adenosine A1 receptor were not directly available in the snippets. Studies on related non-adenosine ligands like LUF5834 have involved determining kinetic parameters through association and dissociation experiments using radioligands and displacement assays universiteitleiden.nl. These studies often involve measuring the rate at which a ligand binds to the receptor (association) and the rate at which it unbinds (dissociation) to understand the dynamic nature of the interaction universiteitleiden.nl. The ratio of koff to kon yields the kinetic dissociation constant (Kd) universiteitleiden.nl.
Thermodynamic Characterization of Binding (Enthalpy and Entropy Contributions)
Thermodynamic studies of this compound binding to the human adenosine A1 receptor have been conducted using temperature-dependent binding assays researchgate.netnih.govnih.gov. These studies reveal that the binding of this compound is primarily driven by entropy researchgate.netnih.govnih.gov. This contrasts with the binding behavior of some full agonists like N6-cyclopentyladenosine (CPA), where enthalpic contributions may play a more significant role, depending on the receptor state nih.govguidetopharmacology.org. The entropy-driven binding of this compound positions its thermodynamic behavior in between that observed for CPA binding to the high and low-affinity states of the receptor nih.govnih.gov. This suggests that the binding of this compound may involve significant conformational changes or solvent rearrangements at the binding site guidetopharmacology.org.
Agonist Efficacy and Functional Characterization
This compound has been functionally characterized to understand its efficacy in activating adenosine receptors, particularly the A1 subtype.
G Protein-Coupled Receptor Activation Assays (e.g., cAMP Accumulation/Inhibition)
G protein-coupled receptors (GPCRs), including adenosine receptors, modulate intracellular signaling pathways, such as the regulation of cyclic adenosine monophosphate (cAMP) levels researchgate.netnih.govnih.govguidetopharmacology.org. The activation of A1 adenosine receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production nih.govnih.gov. Studies using cAMP assays have shown that this compound inhibits forskolin-induced cAMP production in cells expressing the wild-type human adenosine A1 receptor researchgate.netnih.govnih.gov. However, its effect is submaximal compared to that of a full agonist like CPA researchgate.netnih.govnih.gov.
Here is a table summarizing the effect on cAMP inhibition:
| Compound | Effect on Forskolin-induced cAMP Production (wt A1 receptor) |
| This compound | 37 ± 1% inhibition researchgate.netnih.govnih.gov |
| CPA | 66 ± 5% inhibition researchgate.netnih.govnih.gov |
On a mutant A1 receptor (T277A), neither this compound nor CPA were able to inhibit cAMP production researchgate.netnih.govnih.gov.
Determination of Intrinsic Activity and Partial Agonism Profile
Based on the submaximal effect observed in cAMP inhibition assays, this compound is characterized as a partial agonist for the human adenosine A1 receptor researchgate.netnih.govnih.gov. Its intrinsic activity, a measure of the maximal response a compound can produce relative to a full agonist, is approximately half that of CPA nih.gov. While this compound has a lower affinity (higher Ki value) for the A1 receptor compared to the high-affinity state of CPA, its EC50 value for inhibiting cAMP production is approximately 12-fold lower than that of CPA nih.gov. The ratio of EC50 to KH (high-affinity Ki) indicates that the decrease in potency relative to affinity is higher for this compound than for CPA nih.gov. This partial agonism profile suggests that this compound may stabilize a receptor conformation that is distinct from the fully active state induced by full agonists researchgate.net.
Allosteric Modulation of Adenosine Receptors by this compound
The provided information focuses on the allosteric modulation of adenosine receptors by other compounds in the presence of this compound, rather than this compound acting as an allosteric modulator itself. Studies have investigated the effects of allosteric modulators like PD81,723 on the binding affinity of this compound and other ligands to the adenosine A1 receptor researchgate.netnih.govnih.gov. For instance, PD81,723, an allosteric modulator, has been shown to decrease the affinity of this compound for the A1 receptor, while it increases the affinity of CPA researchgate.netnih.govnih.gov. This suggests that this compound's binding can be influenced by allosteric sites on the receptor researchgate.net. The interaction between this compound and the A1 receptor may involve residues distinct from those that interact with nucleoside derivatives like CPA nih.gov.
Effects on Orthosteric Ligand Binding and Efficacy
This compound exhibits significant affinity for the human adenosine A1 receptor, with a reported affinity (Ki) of 18 ± 1 nM universiteitleiden.nlresearchgate.net. Initially, this compound was described as displaying almost full agonist activity at the A1AR, but subsequent work characterized it as a partial agonist researchgate.netnih.gov. This partial agonist profile is supported by its binding characteristics, such as insensitivity to GTP in radioligand binding studies researchgate.net.
Studies comparing this compound to traditional adenosine derivatives like cyclopentyladenosine (CPA) have revealed differences in their binding behavior. For instance, displacement experiments using a tritiated non-adenosine-like agonist ([³H]LUF5834, a related compound) showed that unlabeled LUF5834 yielded a one-site displacement curve, unlike CPA which showed a two-site displacement curve universiteitleiden.nl. The affinity of LUF5834 was not shifted by the presence of the allosteric modulator PD81,723 or GTP universiteitleiden.nl. This suggests distinct binding interactions compared to adenosine-like agonists universiteitleiden.nlresearchgate.net.
Data on the affinity of this compound at the human A1 receptor:
| Ligand | Receptor | Affinity (Ki) | Efficacy Profile | Reference |
| This compound | hA1R | 18 ± 1 nM | Partial Agonist | universiteitleiden.nlresearchgate.netguidetoimmunopharmacology.org |
Influence on Receptor Conformational States and Coupling
The interaction of agonists with G protein-coupled receptors (GPCRs), such as the A1AR, involves influencing receptor conformational states and coupling to intracellular signaling proteins, particularly G proteins elifesciences.orgbiorxiv.orgbiorxiv.org. This compound's partial agonist profile and its insensitivity to GTP suggest that its binding may favor specific receptor conformations that are less coupled to G proteins compared to full agonists researchgate.net. GTP is known to decrease the affinity of agonists for G protein-coupled receptors by promoting the dissociation of the G protein from the receptor, thereby stabilizing a lower-affinity receptor state universiteitleiden.nlresearchgate.net. The lack of a significant GTP shift on this compound binding indicates that its affinity is less dependent on the receptor's coupling status to G proteins researchgate.net.
Research on this compound has shown its ability to bind to a G protein-uncoupled mutant of the human A1 receptor (hA1-T277A), further supporting its reduced dependence on G protein coupling for binding researchgate.net. This contrasts with nucleoside agonists like CPA, whose binding ability to the T277A mutant receptor is significantly reduced or lost researchgate.netnih.gov. The differential effect of the allosteric modulator PD81,723 on the affinity of this compound compared to CPA also points to distinct influences on receptor conformational states researchgate.netnih.gov. PD81,723 reduced the affinity of this compound for the A1AR, while it increased the affinity of CPA researchgate.netnih.gov.
Mutagenesis Studies and Receptor Site-Directed Investigations
Mutagenesis studies are crucial for understanding the specific amino acid residues involved in ligand binding and receptor activation imrpress.commdpi.commdpi.complos.orgnih.govmdpi.com. Investigations involving mutant adenosine receptors have provided insights into how this compound interacts with the A1AR at a molecular level.
Characterization of this compound Binding and Efficacy at Mutant Receptors (e.g., T277A A1R)
A key finding from mutagenesis studies is the ability of this compound to maintain affinity for the mutated A1AR (T277A), unlike the nucleoside agonist CPA, which loses its binding ability to this mutant receptor researchgate.netnih.gov. The T277A mutation is located in transmembrane helix 7 (TM7) of the A1AR and is associated with G protein uncoupling researchgate.netguidetopharmacology.org. The fact that this compound still binds to this mutant suggests that its interaction with the receptor is less reliant on the conformational changes associated with G protein coupling that are affected by the T277A mutation researchgate.net.
This differential binding profile at the T277A mutant receptor highlights a key distinction between the binding modes of this compound and nucleoside agonists researchgate.netnih.gov.
Elucidation of Key Amino Acid Residues Involved in Ligand Interaction
The differential binding of this compound and nucleoside agonists at the T277A mutant receptor suggests that the interaction between this compound and the A1AR may involve some residues different from those interacting with nucleoside derivatives like CPA researchgate.net. While specific detailed mutagenesis data pinpointing the exact residues involved in this compound binding is not extensively available in the provided search results, the distinct pharmacological profile, particularly at the T277A mutant, strongly implies differential interactions within the orthosteric binding site or surrounding regions researchgate.netnih.govnih.gov.
Studies on a related non-ribose agonist, LUF5834, at the adenosine A2A receptor (A2AAR) have shown that it engages residues distinct from those involved in the binding of adenosine-like ligands researchgate.net. For instance, mutations of residues like Thr88 and Ser277, which interact with the ribose group of adenosine-like ligands, had no effect on the potency of LUF5834 at the A2AAR researchgate.net. Mutation of Asn253, which interacts with the adenine (B156593) ring, had minimal effect on LUF5834 affinity but removed its agonist activity researchgate.net. While these findings are for a different receptor subtype (A2AAR) and a related compound (LUF5834), they support the concept that non-ribose adenosine receptor ligands can interact with distinct sets of amino acid residues compared to nucleoside ligands researchgate.net. This principle likely extends to this compound's interaction with the A1AR, explaining the observed differences in binding and efficacy profiles, especially at mutant receptors like T277A A1R researchgate.netnih.gov. Understanding these specific residue interactions often involves techniques like site-directed mutagenesis, molecular docking, and molecular dynamics simulations mdpi.comnih.govfrontiersin.orgcas.cz.
Structure Activity Relationship Sar and Rational Design of Luf5831 Analogues
Identification of Key Pharmacophoric Features for A1R Affinity and Selectivity
Pharmacophoric features are the essential spatial and electronic characteristics of a molecule required for optimal interaction with a specific biological target. creative-biolabs.comugm.ac.id For LUF5831 and its analogues, identifying these features is critical for understanding their binding to the A1R and achieving selectivity over other adenosine (B11128) receptor subtypes (A2A, A2B, A3). mdpi.comnih.govuniversiteitleiden.nl
Studies on non-nucleoside adenosine receptor ligands, including those structurally related to this compound, have highlighted the importance of the central heterocyclic scaffold (the 3,5-dicyano-6-aminopyridine nucleus in the case of this compound) and the nature and position of substituents. mdpi.com While detailed pharmacophore models specifically for this compound were not extensively detailed in the search results, general principles from related non-nucleoside agonists suggest that hydrogen bond donors and acceptors, as well as hydrophobic and aromatic interactions, play significant roles in adenosine receptor binding. creative-biolabs.comugm.ac.id The distinct interaction profile of this compound with a mutated A1R (T277A) compared to nucleoside agonists like CPA suggests that non-nucleoside ligands may engage different residues within the binding pocket, implying unique pharmacophoric requirements. researchgate.netnih.govnih.gov
Impact of Substituent Modifications on Ligand Efficacy and Signaling Bias
Modifications to the substituents on the core structure of this compound can significantly impact its affinity, efficacy (the ability to produce a functional response upon binding), and potentially signaling bias (the preferential activation of one signaling pathway over another). researchgate.netnih.govnih.govmdpi.com
Research on related non-nucleoside 2-aminopyridines with dicyano groups at the 3- and 5-positions has explored modifications at the 6-chain and the 4-phenyl ring. mdpi.com These studies have led to compounds with varying affinities and efficacies at the A1R, ranging from full agonists to inverse agonists. researchgate.netacs.org For instance, a related compound, LUF 5853, with a benzo medchemexpress.comnih.govdioxol-5-yl group at the 4-position and a 2-hydroxyethylsulfanyl chain at the 6-position, showed full agonistic behavior at the A1R. researchgate.netacs.org In contrast, LUF 5948, with a 3-trifluoromethylphenyl group at the 4-position and the same 6-chain, acted as an inverse agonist. researchgate.netacs.org These findings underscore the critical influence of substituent identity on the pharmacological profile.
This compound itself is characterized as a partial agonist at the A1R. researchgate.netnih.govnih.gov Its binding is described as entropy-driven, which is intermediate between the behavior of full agonists and antagonists. researchgate.netnih.govnih.gov The observation that this compound maintains affinity for the A1R T277A mutant, unlike CPA, further highlights how structural differences and substituent effects can alter interactions with specific receptor residues and influence efficacy. researchgate.netnih.govnih.gov The diverse effects of allosteric modulators like PD81,723 on the affinity of this compound compared to CPA also suggest distinct binding modes and potential for influencing signaling. researchgate.netnih.govnih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling techniques play a vital role in understanding the interaction of ligands with receptors and guiding the rational design of novel compounds. baik-laboratory.comschrodinger.comuochb.czresearchgate.net These methods can provide insights into ligand-receptor binding poses, interaction energies, and the dynamic behavior of the complex.
Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is particularly useful when the three-dimensional structure of the target receptor is not available. creative-biolabs.comugm.ac.idmdpi.comnih.govfrontiersin.org This approach involves identifying common chemical features among a set of known active ligands that are essential for their biological activity. creative-biolabs.comugm.ac.idmdpi.com By analyzing the structures and activities of this compound and its active analogues, ligand-based pharmacophore models could be generated to represent the key features required for A1R affinity and selectivity. creative-biolabs.comugm.ac.id These models can then be used to screen large databases of compounds to identify potential new ligands with similar pharmacophoric properties. mdpi.comnih.govfrontiersin.org
Structure-Based Docking Studies and Ligand-Receptor Complex Prediction
Structure-based docking studies predict the preferred binding orientation and conformation (pose) of a ligand within the binding site of a target protein based on the protein's known or modeled three-dimensional structure. researchgate.netuctm.edudiva-portal.orgrjb.ronih.gov While a high-resolution crystal structure of the A1R bound to this compound was not found in the search results, docking studies using homology models or related receptor structures could provide valuable insights into how this compound interacts with key residues in the A1R binding pocket. researchgate.net These studies can help predict the important interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions, that contribute to the ligand's affinity and efficacy. researchgate.netdiva-portal.orgnih.gov Analyzing the predicted binding poses of this compound and its analogues can help explain observed SAR and guide the design of new compounds with optimized interactions. uctm.edu
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the investigation of the stability of the binding pose, conformational changes in the receptor and ligand, and the strength and duration of specific interactions. researchgate.netnih.govnih.govnih.govnih.govrsc.orglammps.org MD simulations can complement docking studies by assessing the stability of predicted poses and exploring alternative binding modes that might not be captured by static docking. researchgate.netnih.govnih.gov For this compound, MD simulations could help elucidate the dynamic nature of its interaction with the A1R, providing insights into the entropic contribution to its binding and how its partial agonism might be mediated at the molecular level. researchgate.netnih.govnih.gov These simulations can also be used to study the effects of substituent modifications on the flexibility of the ligand and its interactions with the receptor, further informing rational design efforts. researchgate.netnih.gov
Rational Design Principles for Novel Non-Adenosine Receptor Ligands with Improved Profiles
The knowledge gained from SAR studies and computational approaches on this compound and its analogues can be applied to the rational design of novel non-adenosine receptor ligands with improved pharmacological profiles. nih.govnih.govplos.orgrsc.org Rational design involves using structural and mechanistic information to guide the synthesis of new compounds with desired properties, rather than relying solely on empirical screening. nih.govplos.org
Key principles for designing novel ligands based on the this compound scaffold could include:
Modulating Affinity and Selectivity: By understanding how different substituents on the 3,5-dicyano-6-aminopyridine core and the 4-phenyl and 6-chains influence binding to the A1R and other adenosine receptor subtypes, chemists can design analogues with increased affinity for A1R and improved selectivity. mdpi.comresearchgate.netacs.org
Tuning Efficacy and Signaling Bias: Structure-activity relationships related to efficacy and signaling bias can inform the design of partial or full agonists, or even antagonists, depending on the desired therapeutic outcome. researchgate.netnih.govnih.govresearchgate.netacs.org Modifications that alter the interaction with key residues involved in receptor activation could be explored. researchgate.netnih.govnih.gov
Optimizing Physicochemical Properties: While excluded from the detailed content, rational design also considers properties like solubility, metabolic stability, and permeability to ensure the designed compounds have favorable pharmacokinetic profiles. researchgate.net
Leveraging Computational Insights: Integrating ligand-based pharmacophore modeling, docking studies, and MD simulations throughout the design process allows for the virtual screening of potential candidates, prediction of binding modes, and assessment of complex stability before synthesis, thereby prioritizing the most promising compounds. mdpi.comnih.govfrontiersin.orgnih.govnih.govnih.gov
By applying these principles, researchers can move beyond simply modifying existing structures and rationally design novel non-adenosine ligands based on the this compound scaffold with tailored properties for specific therapeutic applications targeting the adenosine A1 receptor.
Preclinical Pharmacological Characterization Methodologies for Luf5831
In Vitro Cellular Models for Functional Assessment
Preclinical in vitro studies for LUF5831 have utilized cellular models expressing the human adenosine (B11128) A1 receptor. These models typically involve stable cell lines, such as Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK293) cells, genetically engineered to express the wild-type (wt) hA1R. wikipedia.orgsigmaaldrich.comwikipedia.org Additionally, studies have been conducted using a mutant hA1R (T277A) to investigate specific interaction sites and receptor states. sigmaaldrich.comwikipedia.orgnih.gov
Investigation of Receptor Internalization and Desensitization
While the provided search results detail methodologies for assessing ligand binding and downstream signaling, specific methodologies used to investigate the receptor internalization and desensitization of this compound were not explicitly described in the provided snippets. General methodologies for studying G protein-coupled receptor internalization and desensitization typically involve techniques such as:
Ligand binding assays: Measuring the decrease in available surface receptors over time after agonist exposure.
Immunofluorescence or epitope tagging: Visualizing receptor translocation from the cell surface to intracellular compartments.
Reporter gene assays: Assessing changes in receptor signaling over prolonged agonist exposure.
Measuring changes in receptor phosphorylation: Often associated with desensitization mechanisms.
Specific data and methodologies for this compound in this area were not available in the provided search results.
Assessment of Downstream Signaling Pathway Modulation
Assessment of the downstream signaling pathway modulation by this compound has focused on its effect on adenylyl cyclase activity, a key effector enzyme coupled to the adenosine A1 receptor via Gi/o proteins. Activation of the A1 receptor typically leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodologies employed include:
cAMP accumulation assays: Measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the hA1R. Forskolin directly activates adenylyl cyclase, and the ability of an A1 agonist like this compound to counteract this stimulation is indicative of its functional efficacy. sigmaaldrich.comnih.gov
Research findings indicate that this compound exhibits a submaximal inhibitory effect on forskolin-induced cAMP production compared to the full agonist N6-cyclopentyladenosine (CPA). sigmaaldrich.comnih.gov
| Compound | Effect on Forskolin-induced cAMP Production | Efficacy (% of CPA) |
| This compound | Inhibition | 37 ± 1% sigmaaldrich.comnih.gov |
| CPA | Inhibition | 66 ± 5% sigmaaldrich.comnih.gov |
Radioligand binding experiments have also been crucial in characterizing this compound's interaction with the hA1R. These studies involve using a radiolabeled ligand, such as [³H]DPCPX (an inverse agonist/antagonist), and measuring the displacement of this radioligand by increasing concentrations of this compound or other reference ligands like CPA. wikipedia.orgsigmaaldrich.comnih.gov These experiments allow for the determination of binding affinity (Ki values).
Studies have shown that this compound binds to the hA1R with reported Ki values around 18 nM nih.govwikipedia.org or 144 nM wikipedia.org, indicating high affinity. The presence of allosteric modulators, such as PD81,723 and GTP, has been shown to have diverse effects on the affinity of this compound, differing from their effects on nucleoside agonists like CPA. wikipedia.orgsigmaaldrich.comwikipedia.orgnih.gov For instance, PD81,723 was observed to decrease the affinity of this compound, while increasing the affinity of CPA. sigmaaldrich.comnih.gov
Thermodynamic studies, involving temperature-dependent binding assays, have also been conducted to understand the nature of the this compound-hA1R interaction. These studies revealed that the binding of this compound was entropy-driven. sigmaaldrich.comnih.gov
In Vivo Preclinical Research Methodologies for Target System Assessment
Preclinical in vivo research for adenosine A1 receptor ligands typically involves assessing their effects in relevant animal models. The adenosine A1 receptor is involved in various physiological processes, including cardiovascular function, neurotransmission, and renal regulation.
Methodologies for Assessing General Pharmacodynamic Responses in Preclinical Species
Assessing general pharmacodynamic responses of adenosine A1 receptor ligands in preclinical species can involve a range of methodologies depending on the targeted physiological system. These might include:
Cardiovascular studies: Measuring heart rate, blood pressure, and other hemodynamic parameters.
Neurobehavioral studies: Assessing effects on sedation, locomotion, or pain responses.
Renal function studies: Evaluating effects on urine output, electrolyte excretion, and renin release.
As with the selection of animal models, specific methodologies used to assess the general pharmacodynamic responses of this compound in preclinical species were not detailed in the provided search results. Information available primarily focuses on the in vitro characterization of this compound's interaction with the A1 receptor.
Analytical and Bioanalytical Methodologies for Luf5831
Development of Radioligands for Receptor Binding Assays and Autoradiography
Radioligand binding assays are fundamental techniques used to characterize the interaction of a ligand with its receptor. For LUF5831, studies have involved investigating its binding to wild-type and mutant adenosine (B11128) A1 receptors using radioligand displacement experiments. researchgate.netnih.govuniversiteitleiden.nlnih.gov While this compound itself is a ligand studied in these assays, the development and use of specific radioligands, such as [³H]DPCPX (an A1 receptor antagonist), are essential for quantifying the binding of this compound by measuring its ability to displace the radiolabeled compound from the receptor. universiteitleiden.nlnih.govchemrxiv.orgnih.gov
These assays provide valuable data on the affinity of this compound for the A1 receptor, expressed as Ki values. researchgate.netnih.govuniversiteitleiden.nl For instance, this compound has been reported to have a high affinity for the human A1 receptor with a Ki value of 18 nM. researchgate.netmedchemexpress.commedchemexpress.com Studies have also examined the effect of allosteric modulators, such as PD81,723, on the binding of this compound, demonstrating that these modulators can influence its affinity. researchgate.netnih.govuniversiteitleiden.nlnih.gov
Thermodynamic studies, performed by conducting binding assays at different temperatures, have shown that the binding of this compound to the A1 receptor is entropy-driven. researchgate.netnih.govuniversiteitleiden.nlnih.gov This provides insight into the molecular forces involved in the ligand-receptor interaction.
While the provided search results focus on the use of existing radioligands to study this compound, the principle of developing radioligands for novel compounds like this compound involves labeling the compound with a radioisotope (e.g., tritium (B154650) or iodine-125) to enable its detection and quantification in binding experiments and potentially autoradiography. Autoradiography allows for the visualization and localization of receptors in tissues by using a radiolabeled ligand that binds specifically to them. Although direct evidence of a radiolabeled version of this compound being developed is not explicitly detailed in the provided snippets, the context of studying its receptor binding strongly implies the use of radioligand techniques.
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and quantifying its presence in various research samples. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of pharmaceutical compounds and research samples due to its sensitivity, accuracy, and ability to separate complex mixtures. dergipark.org.trust.edu While specific details regarding the development of an HPLC method solely for this compound are not extensively detailed in the provided results, related studies on similar compounds and general chromatographic practices offer insights.
Research involving related compounds or the analysis of biological samples in the context of adenosine receptor studies often employs reversed-phase HPLC. ahajournals.org This technique typically utilizes a non-polar stationary phase and a polar mobile phase. Method development involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (mixtures of water, organic solvents like acetonitrile (B52724) or methanol, and potentially buffers or acidic modifiers), flow rate, and detection wavelength (often UV detection if the molecule has a chromophore). dergipark.org.trust.educhromatographytoday.com
HPLC is crucial for:
Purity Assessment: Determining the percentage of this compound in a synthesized batch and identifying impurities. chemrxiv.org
Quantification: Measuring the concentration of this compound in experimental samples, such as cell membrane preparations or buffer solutions used in binding assays. nih.govchemrxiv.org
Separation: Isolating this compound from other components in a sample matrix for further analysis.
One study mentions using liquid chromatography mass spectrometry (LC-MS) with a Phenomenex Gemini C18 column and an isocratic system of H2O/CH3CN/1% TFA for the analysis of related compounds, indicating that similar reversed-phase conditions are likely applicable to this compound given its chemical nature as a non-adenosine ligand. chemrxiv.org Another study highlights the use of HPLC-UV for qualitative and quantitative analysis, emphasizing the importance of retention time and spectrum for identification and quantification. ust.edu
Spectroscopic Methods in Structural Elucidation and Confirmation for Research Synthesis
Spectroscopic methods are vital for determining and confirming the chemical structure of this compound during its research synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. uni-kiel.denih.govaps.org For a newly synthesized compound like this compound, NMR is essential for confirming the proposed structure by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different nuclei within the molecule.
Studies on the synthesis and characterization of related compounds mention the use of ¹H NMR spectroscopy (e.g., at 400 MHz) to confirm the structure of synthesized molecules. chemrxiv.orgresearchgate.net Analysis of the NMR spectra, often using software, allows researchers to assign specific signals to particular protons or carbons in the this compound molecule, thereby verifying its connectivity and stereochemistry. researchgate.net One- and two-dimensional NMR techniques are commonly employed for comprehensive structural elucidation. uni-kiel.de
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. MS is crucial for confirming the molecular weight of synthesized this compound and can provide complementary information to NMR regarding its structure.
LC-MS, which couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is a common approach for analyzing synthetic products and biological samples. chemrxiv.orgacs.org This hyphenated technique allows for the separation of this compound from impurities or matrix components before its detection and characterization by MS. The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion (or a protonated/deprotonated form), confirming its molecular weight. Fragmentation patterns observed in the mass spectrum can provide additional structural information. chemrxiv.org Studies on related compounds have utilized ESI-MS (Electrospray Ionization Mass Spectrometry) to obtain mass spectral data. chemrxiv.orgresearchgate.net
The combination of NMR and MS data provides a robust means of confirming the successful synthesis and structural integrity of this compound.
Data Tables
Based on the search results, specific quantitative data suitable for interactive data tables primarily relates to receptor binding affinities (Ki values) and functional assay results (e.g., cAMP inhibition).
Here is an example of how such data could be presented in a table format, drawing from the reported findings:
| Compound | Target Receptor | Assay Type | Ki (nM) | Reference |
| This compound | Human A1 | Radioligand Binding | 18 | researchgate.netmedchemexpress.commedchemexpress.com |
| This compound | Human A1 (T277A mutant) | Radioligand Binding | 122 ± 22 | researchgate.netnih.govuniversiteitleiden.nl |
| This compound | Human A1 | cAMP Inhibition | EC50 (Partial Agonist: 37±1% effect) | researchgate.netnih.govuniversiteitleiden.nlnih.gov |
Note: The EC50 for cAMP inhibition is presented as a partial effect relative to a full agonist (CPA), as reported in the sources. A specific EC50 concentration was not consistently provided for this compound's partial effect in the snippets.
Detailed Research Findings
Detailed research findings from the provided sources highlight the following points relevant to the analytical and bioanalytical methodologies for this compound:
Radioligand binding experiments using [³H]DPCPX were central to determining the affinity of this compound for the human A1 receptor. universiteitleiden.nlnih.govchemrxiv.orgnih.gov
These studies demonstrated that this compound binds to both wild-type and a G protein-uncoupled mutant (T277A) of the A1 receptor, indicating binding characteristics of a partial agonist. researchgate.netnih.govuniversiteitleiden.nlnih.gov
The binding of this compound was found to be entropy-driven based on temperature-dependent binding assays. researchgate.netnih.govuniversiteitleiden.nlnih.gov
Allosteric modulators like PD81,723 were shown to decrease the apparent affinity of this compound for the A1 receptor, in contrast to their effect on full agonists like CPA. researchgate.netnih.govuniversiteitleiden.nlnih.gov
Membrane preparations from cells expressing the human A1 receptor were used for binding assays, with protein concentrations measured using methods like the BCA assay. researchgate.netnih.gov
While not specific to this compound itself, the use of HPLC for purity assessment and LC-MS for analysis are mentioned in the context of related compound synthesis and characterization, suggesting their application to this compound. chemrxiv.orgresearchgate.netacs.org
NMR spectroscopy (specifically ¹H NMR) and mass spectrometry (ESI-MS) are reported as methods used for the structural confirmation of synthesized compounds in related research. chemrxiv.orgresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used analytical technique that provides information about the vibrational modes of molecules, allowing for the identification of functional groups and providing a unique spectral fingerprint for a compound. This technique is based on the absorption of infrared radiation by molecular vibrations. While IR spectroscopy is a fundamental tool in chemical characterization and can be applied to a wide range of organic molecules, specific details regarding the IR spectrum of this compound or the application of IR spectroscopy for its analysis were not found in the reviewed literature. General applications of IR spectroscopy include the analysis of biological samples and the identification of structural changes in biomolecules uni-goettingen.dezhanggroup.org.
Bioanalytical Method Development for Quantification in Biological Matrices for Preclinical Studies
Bioanalytical method development is crucial for the accurate quantification of drug candidates and other chemical compounds in biological matrices such as plasma, serum, urine, and tissues. These methods are essential for preclinical studies to assess pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) nih.gov. The development of sensitive and specific bioanalytical methods is necessary to measure compound concentrations accurately in complex biological environments. While studies on this compound have involved bioanalytical procedures, detailed descriptions of a fully validated method specifically for the quantification of this compound in biological matrices for preclinical studies were not extensively reported in the reviewed literature. However, the application of techniques like liquid chromatography coupled with mass spectrometry is a standard approach in this field nih.govctdbase.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the quantification of compounds in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples nih.govctdbase.orgvulcanchem.com. LC-MS/MS combines the separation capabilities of liquid chromatography, which separates components in a mixture based on their physicochemical properties, with the detection and identification capabilities of tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of ions, and in the tandem configuration (MS/MS), selected ions are fragmented, and the resulting fragment ions are measured, providing enhanced specificity for the target analyte vulcanchem.com.
In the context of research involving compounds related to this compound, HPLC and MS techniques were utilized to investigate the transformation of certain thiadiazole derivatives into corresponding thioureas upon incubation medchemexpress.com. This indicates the relevance of MS-based techniques for the analysis and characterization of this compound and related structures. However, a specific LC-MS/MS method, including details on sample preparation from biological matrices, chromatographic conditions, mass spectrometric parameters (such as precursor and product ions), and validation data for the quantification of this compound itself in biological samples, was not detailed in the reviewed literature. Generic methods for quantifying various molecules, including peptides, in biological matrices using LC-MS/MS have been reported, highlighting the general applicability of this technique.
Immunochemical Assays (if applicable)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding of antibodies to an analyte for its detection and quantification. These assays can offer high sensitivity and throughput, making them suitable for quantifying compounds in biological samples, particularly when specific antibodies are available nih.gov. Immunochemical methods are often used for quantifying proteins, peptides, or small molecules if they are immunogenic or if haptens can be synthesized to generate antibodies. While antibodies related to adenosine receptors have been mentioned in the context of this compound research universiteitleiden.nl, no information was found in the reviewed literature regarding the development or application of immunochemical assays specifically for the direct quantification of this compound in biological matrices.
Broader Academic Implications and Future Research Trajectories for Luf5831
Potential Role of LUF5831 as a Pharmacological Probe for Adenosine (B11128) A1 Receptor Studies
This compound's distinct properties, particularly its non-adenosine structure and partial agonist activity, position it as a valuable pharmacological probe for investigating the A1 receptor. nih.govnih.govuniversiteitleiden.nl Unlike traditional adenosine-based ligands, this compound's interaction with the receptor can provide insights into binding sites and activation mechanisms that differ from those of endogenous adenosine. nih.govnih.govuniversiteitleiden.nluniversiteitleiden.nl Studies involving this compound have already revealed differences in its binding characteristics compared to full agonists like N6-cyclopentyladenosine (CPA), especially in the presence of allosteric modulators and on mutant receptors. nih.govnih.govuniversiteitleiden.nlresearchgate.netuniversiteitleiden.nl For instance, the allosteric modulator PD81,723 decreased the affinity of this compound for the A1 receptor, while increasing the affinity of CPA. nih.govnih.govuniversiteitleiden.nlresearchgate.net Furthermore, this compound showed affinity for a mutant A1 receptor (T277A) where CPA's affinity was negligible, suggesting it interacts differently with the receptor structure. nih.govnih.govuniversiteitleiden.nlresearchgate.net These findings highlight this compound's utility in dissecting the complexities of A1 receptor ligand binding and the impact of receptor mutations. Its use in radioligand binding assays, as demonstrated with the related compound [3H]LUF5834, can help characterize the binding profiles and efficacy of various A1 receptor ligands, including inverse agonists. nih.gov
Contribution of this compound Research to Advancing Understanding of G Protein-Coupled Receptor Pharmacology
Research on this compound contributes to the broader understanding of G protein-coupled receptor (GPCR) pharmacology, particularly regarding ligand-directed receptor states and allosteric modulation. As a non-adenosine partial agonist, this compound provides a tool to explore how different chemical scaffolds can differentially activate or modulate GPCRs. nih.govnih.govuniversiteitleiden.nluniversiteitleiden.nl The observed differences in thermodynamic binding profiles between this compound (entropy-driven) and CPA suggest distinct interaction mechanisms with the receptor, contributing to the understanding of the thermodynamic basis of ligand binding to GPCRs. nih.govnih.govuniversiteitleiden.nluni-regensburg.de Studies with this compound and allosteric modulators demonstrate the intricate interplay between orthosteric and allosteric sites on the A1 receptor and how this influences ligand binding affinity. nih.govnih.govuniversiteitleiden.nlresearchgate.net This is crucial for understanding the diverse conformational states that GPCRs can adopt and how ligands stabilize specific states. uni-regensburg.de The investigation of this compound's interaction with both wild-type and mutant A1 receptors also sheds light on the structural determinants of ligand binding and receptor activation in GPCRs. nih.govnih.govuniversiteitleiden.nlresearchgate.net
Conceptual Framework for Novel Therapeutic Strategies Based on A1R Modulation
The characterization of this compound as a partial agonist for the A1 receptor supports the conceptual framework for developing novel therapeutic strategies based on A1R modulation. Partial agonists can offer potential therapeutic advantages over full agonists by eliciting submaximal responses, which might lead to reduced side effects while still providing therapeutic benefits. researchgate.netuniversiteitleiden.nlchemrxiv.org The A1 receptor is a promising therapeutic target for various conditions, including cardiac ischemia-reperfusion injury, pain, and neurological disorders. nih.govunibo.ite-century.usfrontiersin.org The research on this compound and other non-adenosine partial agonists like capadenoson (B1668272) (a related compound) supports the idea that fine-tuning A1R activation through partial agonism could be a viable approach for these conditions. researchgate.netuniversiteitleiden.nlchemrxiv.org Furthermore, understanding the differential effects of allosteric modulators on this compound binding opens possibilities for developing combination therapies or allosteric modulators that can fine-tune the effects of A1R ligands. nih.govnih.govuniversiteitleiden.nlresearchgate.net
Future Directions in Non-Adenosine Receptor Ligand Discovery and Development
This compound, being a non-adenosine A1 receptor ligand, exemplifies the success of exploring diverse chemical spaces beyond the endogenous ligand structure for discovering novel receptor modulators. nih.govnih.govuniversiteitleiden.nluniversiteitleiden.nlnih.gov Its discovery has paved the way for the identification and characterization of other non-ribose ligands for adenosine receptors, such as LUF5834. universiteitleiden.nlnih.gov This highlights the potential for finding compounds with unique pharmacological profiles, including different efficacy levels (partial agonism) and distinct binding interactions. Future research can build upon the knowledge gained from this compound to design and synthesize novel non-adenosine scaffolds with tailored affinity, selectivity, and efficacy at A1 and other adenosine receptor subtypes. universiteitleiden.nluniversiteitleiden.nl This includes the development of covalent ligands and affinity-based probes, as demonstrated with derivatives of related compounds, to further investigate receptor function and structure. researchgate.netuniversiteitleiden.nluniversiteitleiden.nl
Identification of Unanswered Questions and Research Gaps Pertaining to this compound and A1R Ligands
Despite the research conducted on this compound, several unanswered questions and research gaps remain. While its binding and activity at the A1 receptor have been characterized, a comprehensive understanding of its precise binding pose and interactions at the molecular level, especially in the context of different receptor conformations (e.g., G protein-coupled vs. uncoupled states), could be further elucidated through advanced structural techniques and computational modeling. The full extent of this compound's selectivity across all adenosine receptor subtypes and other GPCRs warrants thorough investigation to rule out potential off-target effects. universiteitleiden.nl Furthermore, the in vivo pharmacological profile of this compound and its potential therapeutic applications require extensive study in appropriate animal models. The differential effects of allosteric modulators on this compound binding compared to adenosine analogs suggest the existence of complex allosteric sites and mechanisms that need further exploration. nih.govnih.govuniversiteitleiden.nlresearchgate.net Understanding the downstream signaling pathways activated by this compound, beyond cAMP inhibition, could provide a more complete picture of its cellular effects. nih.govnih.govuniversiteitleiden.nlresearchgate.netfrontiersin.org Finally, the potential for developing this compound or its derivatives into clinically relevant therapeutic agents necessitates further research into optimizing their pharmacological properties and assessing their safety and efficacy in relevant disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
